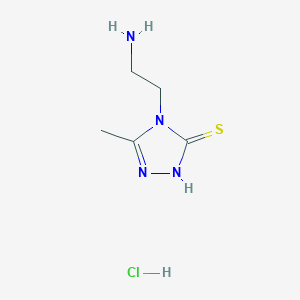

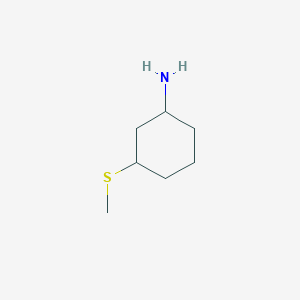

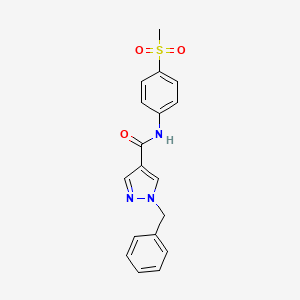

4-(2-aminoethyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride

Descripción general

Descripción

AEBSF is a water-soluble, irreversible serine protease inhibitor with a molecular weight of 239.5 Da . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity is similar to the inhibitor PMSF, but AEBSF is more stable at low pH values .

Chemical Reactions Analysis

AEBSF acts as an antioxidant, scavenging free radicals and preventing oxidative damage . It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the production of prostaglandins .

Physical And Chemical Properties Analysis

AEBSF is a white, crystalline solid with a melting point of 190-192°C and a boiling point of 300°C . It is soluble in water .

Aplicaciones Científicas De Investigación

Pharmacokinetics of Related Compounds :

- Ticagrelor, a compound with a triazole component similar to the compound , is extensively studied for its pharmacokinetics, metabolism, and excretion. The research highlights its rapid absorption and the formation of major active metabolites, demonstrating significant implications in the development of drugs for preventing thrombotic events in patients with acute coronary syndromes (Teng et al., 2010).

Toxicology and Safety of Related Compounds :

- Investigations into compounds like amitrol, which also possesses a triazole ring, shed light on the potential risks and safety measures. Studies have shown a dose-dependent increase in tumor incidence and mortality among workers exposed to amitrol, suggesting the importance of safety precautions in handling such compounds (Axelson & Sundell, 1974).

Metabolism and Excretion of Analogous Compounds :

- Understanding the metabolism and excretion pathways of structurally similar compounds can offer insights into the biotransformation processes. For instance, the study of hawkinsin, a sulfur amino acid, and its related metabolites like cis- and trans-4-hydroxycyclohexylacetic acid provides a comprehensive view of the metabolic fate of compounds with complex structures (Niederwieser et al., 1978).

Mechanism of Action in Similar Compounds :

- Compounds like pramipexole, which exhibits high affinity for dopamine D2-like receptors, provide valuable insights into the mechanisms of action, which could be relevant when studying structurally related compounds (Piercey et al., 1996).

Mecanismo De Acción

Target of Action

The primary target of 4-(2-aminoethyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride is serine proteases . Serine proteases are a type of protease, a group of enzymes that break down proteins and peptides. They play a crucial role in many biological processes, including digestion, immune response, blood clotting, and cell division .

Mode of Action

This compound acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl of serine residues, causing an additional 183.0354 Da to be added to each modified residue . This modification disrupts the function of the serine proteases, preventing them from breaking down proteins and peptides .

Biochemical Pathways

The inhibition of serine proteases by this compound affects several biochemical pathways. For instance, it can inhibit the activation of the sterol regulatory element-binding proteins (SREBP), which are crucial for cholesterol regulation .

Pharmacokinetics

It is known to be water-soluble , which suggests it could be readily absorbed and distributed in the body. Its stability at low pH values may also influence its absorption and distribution.

Result of Action

The inhibition of serine proteases by this compound can have various molecular and cellular effects. For example, it can prevent the breakdown of proteins and peptides, affecting processes such as digestion and immune response . It can also inhibit the activation of SREBP, potentially influencing cholesterol regulation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability at low pH values suggests that it may be more effective in acidic environments. Additionally, its water solubility may influence its distribution in the body, potentially affecting its efficacy and stability.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-(2-aminoethyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to interact with serine proteases, such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These interactions are typically characterized by the formation of covalent bonds with the active site serine residues of the enzymes, leading to inhibition of their proteolytic activity. The specificity of this compound for serine proteases makes it a valuable tool for studying protease function and regulation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activation of sterol regulatory element-binding proteins (SREBPs) by targeting Site-1-protease (S1P) in the Golgi apparatus . This inhibition affects cholesterol regulation and other metabolic processes within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of serine residues in the active sites of target enzymes. This modification results in the formation of a stable sulfonyl enzyme derivative, which inhibits the enzyme’s activity . Additionally, this compound can interact with other amino acid residues, such as tyrosine, lysine, and histidine, further influencing its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability of this compound is influenced by factors such as pH and temperature. It is more stable at low pH values and can maintain its inhibitory activity for extended periods under these conditions . At higher pH values, the compound’s stability decreases, leading to reduced efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and metabolic regulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular processes and potential damage to tissues . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. By inhibiting serine proteases and other enzymes, this compound can alter metabolic flux and influence the levels of specific metabolites . These changes can have downstream effects on cellular metabolism and overall biochemical homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound is crucial for its activity, as it needs to reach target enzymes and biomolecules to be effective.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, such as the Golgi apparatus, where it can interact with target enzymes like Site-1-protease . The localization of this compound is essential for its function, as it ensures that it reaches the appropriate sites of action within the cell.

Propiedades

IUPAC Name |

4-(2-aminoethyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S.ClH/c1-4-7-8-5(10)9(4)3-2-6;/h2-3,6H2,1H3,(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUOGPYFADQAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354953-96-0 | |

| Record name | 4-(2-aminoethyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1524490.png)

![1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol](/img/structure/B1524502.png)

![2-[5-(Acetamidomethyl)thiophene-2-sulfonamido]acetic acid](/img/structure/B1524503.png)

![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B1524506.png)